molecular formula C10H14O2 B032081 (R)-(-)-1-Benzyloxy-2-propanol CAS No. 89401-28-5

(R)-(-)-1-Benzyloxy-2-propanol

Cat. No.: B032081
CAS No.: 89401-28-5
M. Wt: 166.22 g/mol
InChI Key: KJBPYIUAQLPHJG-SECBINFHSA-N
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Description

(R)-(-)-1-Benzyloxy-2-propanol, also known as this compound, is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Kapoor et al. (2003) improved the preparation of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol from 1-naphthol and epichlorohydrin, resulting in highly optically pure compounds. These compounds are crucial for beta-adrenergic blocking agents and antihypertensive drugs (Kapoor et al., 2003).

  • Kossenjans and Martens (1998) found that sulfur-containing C2-symmetrical bis-β-amino alcohols derived from (R)-cysteine could be used in enantioselective catalysis to produce 1-phenyl-1-propanol and 1-phenyl-1-ethanol with high enantiomeric excesses (Kossenjans & Martens, 1998).

  • Poon, Albiniak, and Dudley (2007) demonstrated the use of 2-Benzyloxy-1-Methylpyridinium Trifluoromethanesulfonate for effective protection of alcohols in benzylation reactions and waste disposal (Poon, Albiniak, & Dudley, 2007).

  • Miyazawa et al. (2001) showed a method for preparing enantiomerically pure 2-aryloxy-1-propanols using lipase-catalyzed enantioselective acylation in organic media, with potential applications in the pharmaceutical and biotechnology industries (Miyazawa et al., 2001).

  • Enders, Berg, and Jandeleit (2003) synthesized ()-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, which can be used as a precursor for unsaturated sulfones in acid-catalyzed benzylation (Enders, Berg, & Jandeleit, 2003).

  • Cipiciani, Cittadini, and Fringuelli (1998) found that Candida rugosa lipase effectively hydrolyzes racemic methyl 2-(2,4-dichlorophenoxy)propionate, resulting in high enantiomeric excess and excellent yield (Cipiciani, Cittadini, & Fringuelli, 1998).

  • Wright et al. (1997) discovered that selective dopamine D4 receptor antagonists could be improved by replacing benzyl with phenoxy and naphthalene with phenyl, leading to potent ligands (Wright et al., 1997).

Properties

IUPAC Name

(2R)-1-phenylmethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBPYIUAQLPHJG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449549
Record name (R)-(-)-1-Benzyloxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89401-28-5
Record name (R)-(-)-1-Benzyloxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-(benzyloxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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